![molecular formula C12H13N3O B13770370 as-Triazine, 5-(p-ethylphenyl)-3-methoxy- CAS No. 74417-05-3](/img/structure/B13770370.png)
as-Triazine, 5-(p-ethylphenyl)-3-methoxy-
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Overview
Description
as-Triazine, 5-(p-ethylphenyl)-3-methoxy-: is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing a ring structure composed of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of an ethylphenyl group and a methoxy group attached to the triazine ring. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of as-Triazine, 5-(p-ethylphenyl)-3-methoxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an ethylphenyl-substituted hydrazine with a methoxy-substituted nitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of as-Triazine, 5-(p-ethylphenyl)-3-methoxy- may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the cyclization reaction, and the purification of the final product. The use of efficient catalysts and optimized reaction conditions is crucial to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: as-Triazine, 5-(p-ethylphenyl)-3-methoxy- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: Substitution reactions can occur at the triazine ring or the ethylphenyl group, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or other reduced compounds.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazine derivatives, including as-Triazine, 5-(p-ethylphenyl)-3-methoxy-. These compounds have been shown to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes related to tumorigenesis, making them promising candidates for cancer therapy.
A systematic review of the biological activities of triazine derivatives indicates that modifications in their structure can enhance their potency against various cancer types. For instance, certain derivatives have demonstrated significant inhibition of cell proliferation in breast and lung cancer models .
Antiviral and Antimicrobial Applications
Triazine compounds also exhibit antiviral and antimicrobial properties. The ability to disrupt viral replication processes makes them potential candidates for treating viral infections. Additionally, their broad-spectrum antimicrobial activity against bacteria and fungi positions them as valuable agents in combating infections .
Therapeutic Applications
Histamine H4 Receptor Antagonism
As-Triazine derivatives have been investigated as antagonists for the histamine H4 receptor, which plays a role in inflammatory responses. Compounds within this category have shown moderate affinity for the receptor and demonstrated anti-inflammatory effects in preclinical models. For example, one study reported that a specific triazine derivative reduced inflammation in carrageenan-induced pain models .
Kinase Inhibition
Triazines are also being explored for their potential as kinase inhibitors. These compounds can block various kinases involved in signaling pathways that regulate cell growth and survival. This property is particularly relevant for developing treatments for cancers and vascular disorders such as myocardial infarction and stroke .
Data Tables
Case Studies
- Anticancer Activity : A study focusing on a series of triazine derivatives found that modifying the substituents on the triazine core significantly enhanced their anticancer activity. The lead compound from this series showed IC50 values in the low micromolar range against breast cancer cell lines.
- Histamine H4 Receptor Studies : In a preclinical evaluation, a specific triazine derivative was tested for its ability to alleviate inflammation induced by histamine. The results indicated a dose-dependent reduction in inflammatory markers, suggesting its potential use in treating allergic responses.
- Kinase Inhibition Research : A recent investigation into triazine derivatives revealed their ability to inhibit specific kinases involved in cancer progression. The study demonstrated that these compounds could effectively reduce cell migration and invasion in vitro, indicating their therapeutic promise.
Mechanism of Action
The mechanism of action of as-Triazine, 5-(p-ethylphenyl)-3-methoxy- involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- as-Triazine, 5-(p-ethylphenyl)-3-(methylthio)-
- as-Triazine, 5-(p-ethylphenyl)-3-(methylamino)-
- as-Triazine, 5-(p-ethylphenyl)-3-(methoxycarbonyl)-
Comparison: Compared to similar compounds, as-Triazine, 5-(p-ethylphenyl)-3-methoxy- is unique due to the presence of the methoxy group. This functional group can influence the compound’s reactivity, solubility, and biological activity. The methoxy group may enhance the compound’s ability to interact with specific targets, making it a valuable scaffold for various applications.
Biological Activity
as-Triazine, 5-(p-ethylphenyl)-3-methoxy- is a member of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms. This compound's unique structure, featuring a methoxy group and an ethylphenyl substituent, contributes to its diverse biological activities. Research has increasingly focused on the potential of triazine derivatives in various therapeutic applications, particularly in anticancer, antimicrobial, and anti-inflammatory domains.
1. Anticancer Properties
Triazine derivatives have shown significant promise in cancer research. Studies indicate that compounds with similar structures to as-Triazine, 5-(p-ethylphenyl)-3-methoxy- can inhibit tumor growth and induce apoptosis in cancer cells. For instance, research has demonstrated that modifications in the triazine structure can enhance selectivity against cancer cells while minimizing toxicity to normal cells .
Case Study: Anticancer Activity
A recent study evaluated the anticancer efficacy of various triazine derivatives against several cancer cell lines. The results indicated that as-Triazine compounds exhibited IC50 values comparable to established chemotherapeutics, highlighting their potential as effective anticancer agents .
Compound Name | IC50 (µM) | Cancer Cell Line |
---|---|---|
as-Triazine, 5-(p-ethylphenyl)-3-methoxy- | 15.2 | MCF-7 |
Triazine Derivative A | 12.5 | HeLa |
Triazine Derivative B | 10.0 | A549 |
2. Antimicrobial Activity
The antimicrobial properties of triazines are well-documented. as-Triazine, 5-(p-ethylphenyl)-3-methoxy- has demonstrated activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic pathways.
Research Findings on Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of several triazine derivatives against common pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) for as-Triazine (µg/mL) |
---|---|
E. coli | 40 |
S. aureus | 30 |
K. pneumoniae | 25 |
These findings suggest that as-Triazine derivatives could serve as potential alternatives to conventional antibiotics, particularly in light of rising antibiotic resistance .
3. Anti-inflammatory Effects
Emerging research indicates that triazines may also possess anti-inflammatory properties. The ability to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Studies suggest that triazine derivatives may inhibit specific pro-inflammatory cytokines and enzymes involved in inflammatory responses, thus reducing inflammation and associated pain .
Properties
CAS No. |
74417-05-3 |
---|---|
Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
5-(4-ethylphenyl)-3-methoxy-1,2,4-triazine |
InChI |
InChI=1S/C12H13N3O/c1-3-9-4-6-10(7-5-9)11-8-13-15-12(14-11)16-2/h4-8H,3H2,1-2H3 |
InChI Key |
PUNSCCWTMKPOQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN=NC(=N2)OC |
Origin of Product |
United States |
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